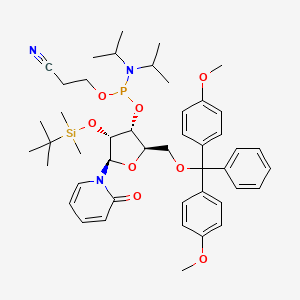
Pyridin-2-one riboside cep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-one riboside cep is a modified pyrimidine phosphoramidite used for probing ribozyme catalytic activity. This compound has been studied extensively for its ability to alter syn/anti nucleobase orientation, ribose puckering, and stacking ability due to dipole changes . It is a significant compound in the field of nucleic acid chemistry and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of pyridin-2-one riboside cep involves several steps. One common method includes the regioselective reaction of N,N’-disubstituted 1,1-ene diamines with mercaptals in acetonitrile promoted by cesium carbonate under refluxing conditions . This method provides high yields and is efficient for producing pyridin-2-one derivatives. Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
Pyridin-2-one riboside cep undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Pyridin-2-one riboside cep has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridin-2-one riboside cep involves its interaction with nucleic acids. It alters the syn/anti nucleobase orientation, ribose puckering, and stacking ability, which can affect the catalytic activity of ribozymes . These changes are crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Pyridin-2-one riboside cep is unique due to its specific modifications that enhance its interaction with nucleic acids. Similar compounds include:
Pyrrolidine-2-one: Used in drug discovery for its versatile scaffold.
Imidazo[4,5-b]pyridine derivatives: Known for their biological activity and used in medicinal chemistry.
These compounds share some structural similarities but differ in their specific applications and chemical properties.
Eigenschaften
Molekularformel |
C46H62N3O8PSi |
|---|---|
Molekulargewicht |
844.1 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1 |
InChI-Schlüssel |
FMVRDFSSWDAZFJ-VDXGOTTOSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
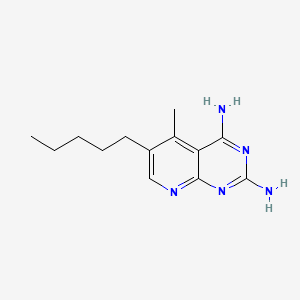
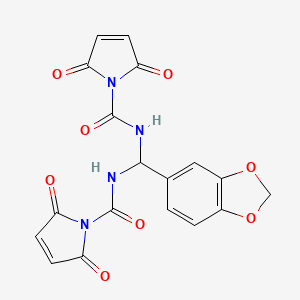
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
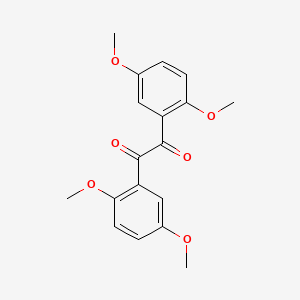
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
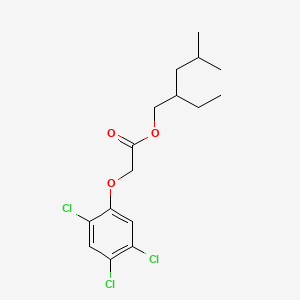
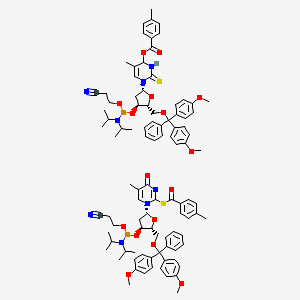
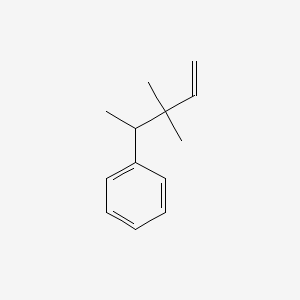
![2,5,7-Trimethyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13812344.png)
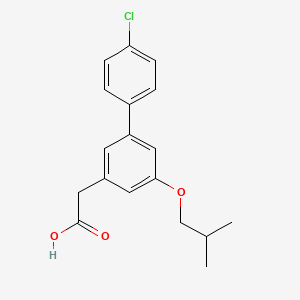
![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13812357.png)
